3-((2-Chloro-4-fluorobenzyl)oxy)azetidine

P2X7 purinoceptor antagonist inflammation

Achieve reproducible P2X7 receptor pharmacology with 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine (IC50 = 9 nM). The precise 2-chloro-4-fluoro benzyl substitution is critical for target affinity and CNS-penetrant LogP (1.97); non-halogenated or positional isomers exhibit significantly reduced potency. Procuring this exact scaffold ensures assay consistency, valid SAR data, and reliable in vivo proof-of-concept studies in neuroinflammation and pain models.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
Cat. No. B7821313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-4-fluorobenzyl)oxy)azetidine
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
InChIKeyANVZERPGEDJKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Chloro-4-fluorobenzyl)oxy)azetidine: Procurement-Grade Azetidine Scaffold with Halogenated Benzyl Ether Functionality


3-((2-Chloro-4-fluorobenzyl)oxy)azetidine (CAS: 1121598-13-7, free base; CAS: 1185298-51-4, hydrochloride salt) is a synthetic azetidine derivative featuring a 3-benzyloxy substituent bearing chlorine and fluorine atoms at the 2- and 4-positions, respectively . The compound is characterized by its four-membered nitrogen-containing heterocyclic core and a halogenated benzyl ether moiety, with a molecular weight of 215.65 g/mol (free base) or 252.11 g/mol (HCl salt) . This versatile small-molecule scaffold is utilized as an intermediate in pharmaceutical research and has demonstrated notable bioactivity as a potent antagonist of the P2X7 purinoceptor [1]. The presence of both chlorine and fluorine substituents modulates the electronic and steric properties of the benzyl group, influencing target binding affinity and physicochemical characteristics such as lipophilicity [2].

Why 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine Cannot Be Replaced by Other Azetidine Ethers


Substituting 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine with a closely related analog—such as 3-(benzyloxy)azetidine or a positional halogen isomer—can fundamentally alter both biological activity and physicochemical properties. The specific 2-chloro-4-fluoro substitution pattern on the benzyl ring is not arbitrary; it dictates the compound's lipophilicity (LogP), electronic distribution, and steric fit within target binding pockets . For instance, while 3-(benzyloxy)azetidine shares the same core scaffold, it lacks the halogen atoms that confer enhanced potency at the P2X7 receptor (IC50 = 9 nM for the target compound vs. significantly lower potency for non-halogenated analogs) [1]. Furthermore, even subtle changes in halogen positioning (e.g., 4-chloro-3-fluoro or 2-chloro-5-fluoro isomers) can yield different LogP values and binding affinities, making generic substitution unreliable for reproducible scientific outcomes . The procurement of the exact specified compound ensures consistency in SAR studies, assay reproducibility, and downstream synthetic steps.

Quantitative Differentiation of 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine Against Closest Analogs


P2X7 Receptor Antagonist Potency: IC50 = 9 nM

3-((2-Chloro-4-fluorobenzyl)oxy)azetidine exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 9 nM, measured in 1321N1 cells via FLIPR calcium flux assay [1]. This potency is approximately 13.7-fold higher than that of the reference P2X7 antagonist A-438079 (IC50 = 123 nM) and 1.8-fold higher than CHEMBL380239 (IC50 = 15.8 nM) [2]. The enhanced potency is attributed to the specific 2-chloro-4-fluorobenzyl substitution, which optimizes hydrophobic and halogen-bonding interactions within the receptor's orthosteric site.

P2X7 purinoceptor antagonist inflammation

Lipophilicity Modulation via Halogen Substitution: LogP = 1.97

The computed LogP value for 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine is 1.9675 . In comparison, the non-halogenated analog 3-(benzyloxy)azetidine exhibits LogP values ranging from 1.82 to 2.31 depending on the calculation method . The introduction of chlorine and fluorine atoms at specific positions on the benzyl ring increases lipophilicity by approximately 0.15–0.65 log units relative to the unsubstituted benzyl ether, while maintaining a balanced profile that avoids excessive hydrophobicity (which can lead to poor aqueous solubility and high protein binding). This moderate lipophilicity is optimal for CNS penetration and oral bioavailability according to Lipinski's Rule of Five guidelines.

lipophilicity physicochemical property ADME

Halogen-Bonding Potential for Enhanced Target Engagement

The 2-chloro-4-fluorobenzyl substituent introduces two halogen atoms capable of participating in orthogonal, electrostatic halogen-bonding interactions with protein backbone carbonyl oxygens or π-systems of aromatic residues. While direct crystallographic evidence for this specific compound is not publicly available, structure-activity relationship (SAR) studies on related azetidine-based P2X7 antagonists demonstrate that halogen substitution at the 2- and 4-positions of the benzyl ring consistently yields 5- to 20-fold improvements in binding affinity compared to unsubstituted or mono-halogenated analogs [1]. The 9 nM IC50 of 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine is approximately 10-fold more potent than the average IC50 of non-halogenated benzyloxy azetidines tested in similar assays (estimated ~90–100 nM based on class-level trends) [2].

halogen bonding molecular recognition SAR

High-Value Research and Development Scenarios for 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine


P2X7 Receptor Antagonist Screening and Functional Assays

Due to its potent IC50 of 9 nM at the human P2X7 receptor [1], this compound serves as an excellent tool for validating P2X7-mediated signaling pathways in inflammatory, neuropathic pain, and neurodegenerative disease models. Its high potency allows for lower dosing in cellular assays, minimizing off-target effects and enabling cleaner phenotypic readouts. Researchers can use it as a reference antagonist to benchmark novel P2X7 inhibitors or to probe receptor function in primary microglia, macrophages, or neuronal cultures.

CNS Drug Discovery Lead Optimization

The balanced LogP of 1.97 positions this compound within the optimal lipophilicity range for blood-brain barrier penetration. Medicinal chemistry teams can leverage the 2-chloro-4-fluorobenzyl ether as a privileged fragment for CNS-targeted lead optimization. The halogen substitution pattern provides a handle for further SAR exploration, including bioisosteric replacement or additional functionalization, while maintaining favorable physicochemical properties for oral bioavailability.

Chemical Biology Probe Development

The azetidine core and halogenated benzyl ether offer multiple sites for chemical modification (e.g., N-alkylation, Suzuki coupling on the benzyl ring, or click chemistry via azide introduction). This versatility makes 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine a valuable starting point for developing affinity probes, fluorescent tracers, or PROTAC® molecules targeting P2X7 or related purinergic receptors. Its potent binding affinity ensures that even moderate linker attachment will retain sufficient target engagement.

Comparative SAR Studies with Positional Halogen Isomers

The distinct 2-chloro-4-fluoro substitution pattern differentiates this compound from positional isomers such as 3-[(4-chloro-3-fluorobenzyl)oxy]azetidine (CAS: 1121635-80-0) . Procurement of the exact compound enables controlled SAR studies to elucidate how halogen positioning affects binding affinity, selectivity, and ADME properties. Such studies are critical for patent filings and for rational design of next-generation P2X7 antagonists with improved therapeutic indices.

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